Irbesartan N-Trityl Impurity Irbesartan N-Trityl Impurity Irbesartan derivative.
Irbesartan derivative
Brand Name: Vulcanchem
CAS No.: 886999-35-5
VCID: VC0195252
InChI:
SMILES:
Molecular Formula: C44H42N6O
Molecular Weight: 670.86

Irbesartan N-Trityl Impurity

CAS No.: 886999-35-5

Cat. No.: VC0195252

Molecular Formula: C44H42N6O

Molecular Weight: 670.86

Purity: > 95%

* For research use only. Not for human or veterinary use.

Irbesartan N-Trityl Impurity - 886999-35-5

CAS No. 886999-35-5
Molecular Formula C44H42N6O
Molecular Weight 670.86

Chemical Properties and Structure

Molecular Characteristics

Irbesartan N-Trityl Impurity is characterized by the following molecular properties:

PropertyValue
IUPAC Name2-Butyl-3-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Alternative NameIrbesartan N2-Trityl Impurity
CAS Number886999-35-5
Molecular FormulaC₄₄H₄₂N₆O
Molecular Weight670.84 g/mol
Exact Mass670.342
XLogP38.4645
Density1.20±0.1 g/cm³
Boiling Point834.6±75.0 °C (Predicted)
pKa2.52±0.20

The structure features the triphenylmethyl (trityl) group attached to the tetrazole ring of the irbesartan scaffold, maintaining the biphenyl and diazaspironone components characteristic of the parent compound .

Structural Isomerism and Tautomerism

A significant aspect of Irbesartan N-Trityl Impurity is the potential for regioisomerism. Research indicates that the trityl group can be attached to either the N-1 or N-2 position of the tetrazole ring, leading to distinct isomeric forms. Advanced spectroscopic analysis has revealed that contrary to earlier literature reports suggesting N-1 tritylation, the predominant form in synthetic processes is actually the N-2 tritylated derivative .

The confusion in the literature regarding the position of tritylation has been addressed through detailed nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography studies, which have confirmed that tritylated tetrazole intermediates in sartan syntheses exist predominantly as N-2-trityl derivatives rather than N-1-trityl derivatives as previously reported in some literature .

Analytical Characterization and Identification

Spectroscopic Analysis

The unambiguous identification of Irbesartan N-Trityl Impurity requires comprehensive spectroscopic characterization:

NMR Spectroscopy

NMR spectroscopy has been pivotal in elucidating the structure of tritylated irbesartan impurities. Studies have employed a combination of one-dimensional and two-dimensional techniques including:

  • ¹H-NMR

  • ¹³C-NMR

  • COSY (Correlation Spectroscopy)

  • HSQC (Heteronuclear Single Quantum Coherence)

  • HMBC (Heteronuclear Multiple Bond Correlation)

These techniques have been crucial in distinguishing between N-1 and N-2 tritylated isomers and confirming the predominance of N-2 tritylation in synthetic processes .

Mass Spectrometry

Mass spectrometric analysis provides valuable information about the molecular weight and fragmentation patterns of Irbesartan N-Trityl Impurity. HPLC-MS data has been instrumental in suggesting the isomeric structures and confirming molecular composition .

IR and UV Spectroscopy

Infrared and ultraviolet spectroscopic data complement other analytical techniques in fully characterizing the impurity. These methods provide important structural information about functional group presence and electronic transitions .

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is the primary method for detection and quantification of Irbesartan N-Trityl Impurity in pharmaceutical preparations:

TechniqueApplicationTypical Detection Limits
HPLCQuantification in API0.02-0.18%
Flash ChromatographyIsolation and PurificationNot specified
Centrifugally Accelerated Axial ChromatographySeparation of IsomersNot specified
Thin Layer Chromatography (TLC)Process MonitoringQualitative

HPLC analysis has revealed that the levels of N-trityl impurities in irbesartan active pharmaceutical ingredient (API) typically range from 0.03% to 0.18%, which can be problematic when attempting to meet the 0.1% threshold specified by ICH guidelines .

Role in Irbesartan Synthesis and Process Impurities

Process Impurities in Irbesartan Synthesis

Irbesartan's synthesis via N-trityl protected intermediates generates a characteristic impurity profile. The two principal impurities identified by Rádl et al. were isomeric N-1 and N-2 (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl derivatives of irbesartan . These impurities arise from different synthetic pathways:

  • Partial deprotection of intermediates during synthesis

  • Incomplete detritylation in the final step

  • Side reactions during alkylation steps

Impact on Product Quality

The presence of Irbesartan N-Trityl Impurity affects the purity profile of the final API. Different manufacturing processes lead to varying impurity profiles, with trityl-based syntheses having specific patterns of impurities that must be monitored and controlled .

Research indicates that irbesartan APIs produced through different procedures exhibit distinct impurity profiles. While impurities related to non-trityl synthetic routes have been described in the literature, the trityl-based process impurities had received less attention until more recent investigations .

Regulatory Aspects and Quality Control

Regulatory Guidelines and Specifications

Catalogue NumberSupplierPurityApplications
PA 09 14510PharmaffiliatesNot specifiedANDA, NDA, QC Testing
VE0018433Veeprho100%Regulatory Compliance, QC
AR-I01688Axios ResearchNot specifiedReference Standard

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